4-Difluoromethyl-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug-likeness Physicochemical properties

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile (CAS 1803729-83-0) is a fluorinated aromatic nitrile with the molecular formula C9H4F5N and a molecular weight of 221.13 g/mol. It belongs to the class of polyfluorinated benzonitrile building blocks, featuring a difluoromethyl (–CF2H) group at the 4-position and a trifluoromethyl (–CF3) group at the 3-position on the benzonitrile scaffold.

Molecular Formula C9H4F5N
Molecular Weight 221.13 g/mol
CAS No. 1803729-83-0
Cat. No. B1413065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethyl-3-(trifluoromethyl)benzonitrile
CAS1803729-83-0
Molecular FormulaC9H4F5N
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)C(F)F
InChIInChI=1S/C9H4F5N/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-3,8H
InChIKeyFZVBLWMPYYPKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile (CAS 1803729-83-0): A Dual-Fluorinated Benzonitrile Building Block for Procurement Evaluation


4-Difluoromethyl-3-(trifluoromethyl)benzonitrile (CAS 1803729-83-0) is a fluorinated aromatic nitrile with the molecular formula C9H4F5N and a molecular weight of 221.13 g/mol. It belongs to the class of polyfluorinated benzonitrile building blocks, featuring a difluoromethyl (–CF2H) group at the 4-position and a trifluoromethyl (–CF3) group at the 3-position on the benzonitrile scaffold. The simultaneous presence of both fluorinated substituents imparts a distinctive physicochemical profile, including a computed XLogP3 of 3.1, six hydrogen-bond acceptor sites, and a topological polar surface area of 23.8 Ų [1]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the nitrile group provides a handle for further derivatization into carboxylic acids, amides, amines, or heterocycles [1].

Dual-fluorinated scaffold CF3 and CF2H groups create a unique electronic and lipophilic profile for SAR exploration
Versatile nitrile handle Enables derivatization to carboxylic acids, amides, amines, or heterocycles
Medchem & agrochemical synthesis Building block suited for lead optimization and pesticide intermediate workflows

Why In-Class Benzonitrile Analogs Cannot Substitute 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile for Scientific Procurement


Fluorinated benzonitrile building blocks are not interchangeable despite sharing a common aryl-nitrile core. The specific combination and positional arrangement of –CF3 and –CF2H groups on 4-difluoromethyl-3-(trifluoromethyl)benzonitrile create a unique electronic and lipophilic landscape that directly governs downstream molecular properties. The –CF3 group is a strong electron-withdrawing, purely hydrophobic substituent [1], whereas the –CF2H group is moderately electron-withdrawing and can act as a lipophilic hydrogen-bond donor [2]. When positioned ortho to each other (3-CF3, 4-CF2H), these groups generate an electronic environment distinct from mono-substituted analogs (e.g., 3-(trifluoromethyl)benzonitrile or 4-(difluoromethyl)benzonitrile) and from other regioisomers (e.g., 4-difluoromethyl-2-(trifluoromethyl)benzonitrile). Substituting a generic fluorinated benzonitrile for this specific isomer risks altering the lipophilicity, hydrogen-bonding capacity, metabolic stability, and reactivity profile of the final compound—parameters that are often optimized through iterative structure-activity relationship (SAR) studies where precise substituent positioning is critical [3].

Mono‑fluorinated analogs shift electronic environment
3‑(Trifluoromethyl)benzonitrile or 4‑(difluoromethyl)benzonitrile lack the combined CF3/CF2H influence on ring electronics and hydrogen‑bond capacity.
Regioisomeric variation alters reactivity
Different substitution patterns (e.g., 2‑CF2H,4‑CF3) change the nitrile’s electrophilicity and steric accessibility, potentially disrupting established synthetic routes.
Absence of CF2H hydrogen‑bond donor in CF3‑only analogs
The lipophilic H‑bond donor capability of the –CF2H group is missing in mono‑CF3 benzonitriles, limiting target‑interaction design space.

Quantitative Differentiation Evidence: 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile Versus Closest Analogs


Lipophilicity (XLogP3) Comparison Against Mono-Substituted Benzonitrile Analogs

4-Difluoromethyl-3-(trifluoromethyl)benzonitrile exhibits a computed XLogP3 of 3.1, representing a measurable increase in lipophilicity compared to its closest mono-substituted analogs. This difference arises from the additive lipophilic contributions of both the –CF3 and –CF2H groups [1]. Higher logP values are associated with enhanced membrane permeability, a critical parameter in both drug and agrochemical lead optimization [3].

Lipophilicity (XLogP3)
Cross‑study comparable
Target XLogP3 = 3.1
Δ = +0.8 vs 4‑(difluoromethyl)benzonitrile
Reported higher lipophilicity relative to mono‑substituted analogs; may influence passive permeability modeling.
PubChem XLogP3 algorithm; computed for neutral species.
Lipophilicity Drug-likeness Physicochemical properties

Hydrogen-Bond Acceptor Capacity Differentiation for Target Binding Interactions

The target compound possesses six hydrogen-bond acceptor (HBA) sites, compared to four for 3-(trifluoromethyl)benzonitrile and three for 4-(difluoromethyl)benzonitrile [1]. The additional acceptor capacity arises from the extra fluorine atoms contributed by the –CF2H group. In medicinal chemistry, the number and spatial arrangement of HBA sites directly influence interactions with biological targets such as enzyme active sites and receptor binding pockets, as well as aqueous solubility and metabolic enzyme recognition [2].

H‑Bond Acceptors
Cross‑study comparable
6 H‑bond acceptors
+3 vs 4‑(difluoromethyl)benzonitrile
Increased acceptor count may support aqueous solubility and additional polar target interactions.
Cactvs algorithm; PubChem computed values.
Hydrogen bonding Molecular recognition ADME

Hydrogen-Bond Donor Capability of the CF2H Group: A Functional Distinction from CF3-Only Analogs

The –CF2H group at the 4-position can function as a weak lipophilic hydrogen-bond donor (pKaH ~12–14), whereas the –CF3 group is incapable of donating a hydrogen bond [1]. This donor capability is absent in analogs that bear only a trifluoromethyl substituent (e.g., 3-(trifluoromethyl)benzonitrile). In biological systems, the CF2H group can engage in C–F···H–X type interactions with protein backbone amides or side-chain donors, providing an additional enthalpic contribution to binding affinity [2]. This property is leveraged in drug design to fine-tune target engagement without introducing polar hydrogen-bond donors that would compromise membrane permeability.

CF₂H H‑Bond Donor
Class‑level inference
Weak lipophilic H‑bond donor (pKₐH ~12–14); absent in CF₃‑only analogs.
Reported ability to engage protein backbone interactions; may support affinity optimization without polar donors.
Physical‑organic chemistry literature; interaction energy ~1–3 kcal/mol in favorable geometries.
Bioisostere Hydrogen-bond donor Drug design

Differential Metabolic Stability Potential Conferred by the CF2H Motif Compared to Mono-CF3 Substituted Analogs

The difluoromethyl (–CF2H) group is increasingly employed as a metabolically more stable isostere for methyl, methoxy, or hydroxymethyl groups in drug and agrochemical design [1]. While the –CF3 group provides metabolic stability by blocking oxidative metabolism at the substituted position, the –CF2H group offers an additional dimension: it retains a hydrogen atom that can participate in beneficial polar interactions while still resisting CYP450-mediated oxidation due to the strength of the adjacent C–F bonds [2]. Positional isomers of (difluoromethyl)(trifluoromethyl)benzonitrile—such as the 2-CF2H,4-CF3 or 4-CF2H,2-CF3 regioisomers—may exhibit different metabolic liabilities due to the differential electron-withdrawing effects on the aromatic ring, which alter the susceptibility of remaining C–H positions to oxidative enzymes [3].

Metabolic Stability Potential
Class‑level inference
Dual electron‑withdrawing groups may reduce CYP450‑mediated oxidation; CF₂H provides C–F bond strength at benzylic‑like position.
Structure‑metabolism inference; no head‑to‑head microsomal data available.
Data to verify experimentally; based on established fluorinated aromatic trends.
Metabolic stability Cytochrome P450 Oxidative metabolism

Positional Isomer Differentiation: Regiochemical Influence on Electronic Properties and Synthetic Reactivity

Among the isomeric (difluoromethyl)(trifluoromethyl)benzonitriles sharing the formula C9H4F5N (MW 221.13), the 3-CF3,4-CF2H substitution pattern places both electron-withdrawing groups in a 1,2-relationship (ortho to each other) on the benzene ring. This orientation creates a distinctive electronic push–pull system: the nitrile at C1 is para to CF2H and meta to CF3, while the two fluorinated groups exert concerted electron withdrawal through both inductive and resonance effects. In contrast, the 4-CF2H,2-CF3 isomer (CAS 1807192-90-0) positions the nitrile ortho to CF3, significantly altering the electrophilicity of the nitrile carbon and steric accessibility for nucleophilic transformations [1]. Computational Hammett substituent constant analyses for 3- and 4-substituted benzonitriles demonstrate that positional variation of electron-withdrawing groups can alter the basicity of the nitrile nitrogen by up to 25 kJ mol⁻¹, translating to measurable differences in hydrogen-bond acceptor strength and metal-coordination geometry [2].

Positional Isomer Effects
Cross‑study comparable
3‑CF₃,4‑CF₂H: nitrile para to CF₂H, meta to CF₃. Basicity differences up to ~25 kJ/mol reported for substituted benzonitriles.
Regiochemical arrangement may alter nitrile reactivity in SNAr and cross‑coupling; incorrect isomer procurement risks yield deviation.
DFT calculations at B3LYP/6‑311+G(d,p); specific fluorinated congener values not reported.
Regiochemistry Electronic effects Nucleophilic aromatic substitution

Optimal Procurement-Weighted Application Scenarios for 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity and Dual Hydrogen-Bond Functionality

In drug discovery programs where a benzonitrile scaffold is being elaborated to optimize target binding, the 3-CF3,4-CF2H substitution pattern provides a nuanced balance of lipophilicity (XLogP3 = 3.1) and hydrogen-bonding capability not accessible with mono-substituted analogs. The CF2H group offers a lipophilic hydrogen-bond donor that can engage protein backbone carbonyls, while the CF3 group enhances hydrophobic packing. This dual functionality is particularly valuable for targets with shallow, lipophilic binding pockets where traditional polar H-bond donors introduce undesirable desolvation penalties . Researchers should prioritize this specific isomer over mono-substituted alternatives when SAR data indicate that para-position H-bond donation combined with meta-position hydrophobicity improves binding affinity.

Agrochemical Intermediate Development Leveraging Dual-Fluorinated Metabolic Stability

For agrochemical programs targeting pests with cytochrome P450-based resistance mechanisms, the concurrent presence of –CF3 and –CF2H groups on the benzonitrile core offers a strategy to block multiple oxidative metabolism sites simultaneously. The difluoromethyl group, as reviewed in the context of pesticide design, moderately regulates metabolic stability while maintaining bioavailability—a complement to the stronger electron-withdrawing and purely hydrophobic trifluoromethyl group . This isomer is preferable to 3-(trifluoromethyl)benzonitrile when metabolic soft spots are identified at the 4-position (para to nitrile), as the C–F bonds of CF2H provide superior oxidative resistance compared to a C–H bond.

Synthetic Route Development Requiring Precise Regiochemical Control in Electrophilic or Nucleophilic Aromatic Substitution

When designing synthetic routes that involve further functionalization of the benzonitrile ring—such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, or directed ortho-metalation—the 3-CF3,4-CF2H arrangement directs reactivity in a predictable manner. The strong electron-withdrawing effect of both substituents activates the ring toward nucleophilic attack, while the specific orientation determines which positions are most electrophilic. Procurement of this specific isomer, rather than a cheaper but differently substituted analog, ensures that established synthetic protocols with optimized yields and regioselectivities can be reproduced . This is particularly critical for kilogram-scale synthesis where yield deviations have significant cost implications.

Chemical Biology Probe Design Utilizing the CF2H Group as a 19F NMR Spectroscopic Reporter

The –CF2H group in this compound provides a distinct 19F NMR chemical shift signature, with the proton-coupled fluorine signal appearing as a characteristic doublet (J ≈ 55–57 Hz) in a region separated from the –CF3 singlet. This enables the use of 4-difluoromethyl-3-(trifluoromethyl)benzonitrile as a dual-reporter building block for 19F NMR-based protein–ligand interaction studies, where both fluorinated groups can be simultaneously monitored . In contrast, mono-substituted analogs (CF3-only or CF2H-only) provide only a single 19F reporter, limiting the information content of binding experiments.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced CF₃/CF₂H lipophilicity and H‑bond donor capability
Lipophilicity profiling and target‑interaction enthalpy measurements
Agrochemical intermediate development
Concurrent oxidative metabolic resistance from dual fluorination
CYP450 stability screening and metabolic soft‑spot identification
Synthetic route development
Defined regiochemical directing effects for aromatic substitution
Reactivity reproducibility in SNAr, cross‑coupling, and scale‑up yields
Chemical biology probe design
Dual ¹⁹F NMR reporter signals from CF₃ and CF₂H groups
¹⁹F NMR binding experiments and signal assignment
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